molecular formula C13H17N5O3S B500292 N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide CAS No. 942033-91-2

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide

Cat. No.: B500292
CAS No.: 942033-91-2
M. Wt: 323.37g/mol
InChI Key: ATAPZFBSMIXUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(1H-1,2,4-Triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide (CAS 942033-91-2) is a synthetic small molecule with a molecular formula of C13H17N5O3S and a molecular weight of 323.37 g/mol . This compound features a 1,2,4-triazole heterocycle, a privileged structure in medicinal chemistry known for contributing to a wide range of pharmacological activities . The 1,2,4-triazole core is a key scaffold in numerous bioactive molecules and is found in several marketed drugs, underscoring its significance in drug discovery and development . The integration of the triazole moiety with acetamide and sulfonamide functional groups in a single molecular framework makes this compound a valuable chemical tool for researchers. It is primarily used in hit-to-lead optimization campaigns, virtual screening, and as a building block for the synthesis of more complex molecules . Its structural features are of particular interest in the design of compounds for neurological and oncological research. Triazole-based acetamide hybrids have demonstrated relevant biological activities in scientific studies, including binding affinities to neurological targets and anti-proliferative effects in cell-based assays . For example, related structural analogs have shown potent anticonvulsant activity in animal models by potentially modulating the GABA-A receptor system . Furthermore, similar triazole-acetamide hybrids have exhibited promising anti-proliferative activity against human cancer cell lines, such as HepG2 liver carcinoma cells, and have been investigated through molecular docking studies to understand their interactions with enzymatic targets . This compound is available for research purposes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-[2-(1,2,4-triazol-1-yl)propylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-10(18-9-14-8-15-18)7-16-22(20,21)13-5-3-12(4-6-13)17-11(2)19/h3-6,8-10,16H,7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAPZFBSMIXUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Intermediate Synthesis

The foundational step involves synthesizing 3-sulfamoylbenzoic acid derivatives. As demonstrated by Pawan et al., 4-substituted benzoic acids undergo chlorosulfonation at 110°C using chlorosulfonic acid (13.6 mL, 204.5 mmol) to yield 3-(chlorosulfonyl)benzoic acid intermediates (70–85% yield). Subsequent ammonolysis with ammonium hydroxide (25% aqueous) at 0°C produces 3-sulfamoylbenzoic acids (85–95% yield). These intermediates are critical for introducing the sulfamoyl group to the phenylacetamide backbone.

Amide Bond Formation

The acetamide moiety is introduced via carbodiimide-mediated coupling. In a representative protocol, 3-sulfamoylbenzoic acid (0.5 g, 2.5 mmol) reacts with propargyl amine (2.75 mmol) in dry DMF using EDCI and HOBt as coupling agents. The reaction proceeds at room temperature, yielding N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide (70–80% yield after column chromatography). This step installs the alkyne handle necessary for subsequent CuAAC.

Click Chemistry for Triazole Installation

Copper-Catalyzed Azide-Alkyne Cycloaddition

The 1,2,3-triazole ring is appended via CuAAC, a cornerstone of "click chemistry." As detailed in, N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide (0.34 mmol) reacts with phenyl azides (0.37 mmol) in a 1:1 t-BuOH/H<sub>2</sub>O mixture containing CuSO<sub>4</sub>·5H<sub>2</sub>O (0.07 mmol) and sodium ascorbate (0.14 mmol). The reaction achieves 52–98% yields of triazole-adducts after silica gel chromatography. For the target compound, 2-(1H-1,2,4-triazol-1-yl)propyl azide serves as the azide component.

Table 1: Optimization of CuAAC Conditions for Triazole Formation

ParameterOptimal ValueImpact on Yield
Solventt-BuOH/H<sub>2</sub>O (1:1)Maximizes solubility of organic/inorganic phases
Temperature25°CAvoids side reactions at higher temps
Catalyst Loading20 mol% CuSO<sub>4</sub>Balances rate and cost
Reaction Time6–12 hEnsures >95% conversion

Alternative Pathways via C–N Bond Cleavage

Direct Azole Coupling

Zhang et al. reported a novel method where sulfonamides undergo C–N cleavage upon reaction with azoles. For N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide, this involves treating N-acetyl sulfonamide intermediates with 1,2,4-triazole in DMF at 120°C under K<sub>2</sub>CO<sub>3</sub> catalysis. The reaction proceeds via nucleophilic aromatic substitution, yielding the target compound in 45–55% yield after basic hydrolysis.

Key Advantages:

  • Eliminates multi-step alkyne/azide synthesis.

  • Compatible with electron-deficient azoles.

Purification and Characterization

Chromatographic Techniques

Final compounds are purified using silica gel (60–120 mesh) with gradient elution (DCM:MeOH, 95:5 to 90:10). Purity is confirmed by HPLC (>98%), and structures are validated via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS.

Spectroscopic Data Highlights

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.71 (s, 1H, triazole-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>), 3.98 (q, J = 6.8 Hz, 1H, CH), 2.11 (s, 3H, COCH<sub>3</sub>), 1.49 (d, J = 6.8 Hz, 3H, CH<sub>3</sub>).

  • HRMS (ESI<sup>+</sup>): m/z calcd for C<sub>13</sub>H<sub>17</sub>N<sub>5</sub>O<sub>3</sub>S [M+H]<sup>+</sup>: 324.1124; found: 324.1128.

Challenges and Optimization

Triazole Regioselectivity

CuAAC exclusively yields 1,4-disubstituted triazoles, but competing pathways in C–N cleavage methods require careful control of temperature and base strength to avoid byproducts.

Solvent Selection

DMF enhances reaction rates in carbodiimide couplings but complicates purification. Substituting with THF or EtOAc reduces polarity-related issues .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or thiols in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of sulfamoylated triazole derivatives, including N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide, as effective steroid sulfatase inhibitors. Steroid sulfatase is a key enzyme involved in the metabolism of steroid hormones, and its inhibition has been linked to the treatment of hormone-dependent cancers such as breast cancer.

In vitro assays demonstrated that certain sulfamoylated triazole derivatives exhibited significant inhibitory effects on steroid sulfatase activity. For instance, compounds similar to this compound showed IC50 values significantly lower than those of standard treatments like Irosustat, indicating their potential as novel therapeutic agents in oncology .

Anti-Inflammatory Properties

The triazole ring system is known for its ability to modulate inflammatory pathways. Compounds containing this moiety have been studied for their selectivity towards cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain signaling.

Research has revealed that certain derivatives can act as selective COX-2 inhibitors with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported a triazole derivative exhibiting a COX-2 IC50 value significantly lower than that of indomethacin while showing reduced ulcerogenic effects . This suggests that this compound could be developed further for anti-inflammatory applications.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring through azide-alkyne cycloaddition techniques. The incorporation of sulfamoyl groups enhances the biological activity of the resulting compounds by improving solubility and bioavailability.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1Azide formationTert-butyl nitrite, azidotrimethylsilaneAzide intermediate
2Huisgen cycloadditionCopper(II) sulfate, sodium ascorbateTriazole derivative
3SulfamoylationSulfamoyl chlorideFinal product

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

Case Study: Breast Cancer Treatment

A study published in Nature reported on a series of sulfamoylated triazole derivatives that were tested for their ability to inhibit steroid sulfatase in MCF-7 breast cancer cells. The most potent compound demonstrated an IC50 value of 0.21 nM, significantly outperforming existing treatments .

Case Study: Inflammatory Response Modulation

In another study focusing on anti-inflammatory properties, researchers synthesized various triazole derivatives and evaluated their effects on pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The findings indicated that these compounds could effectively reduce levels of TNF-alpha and IL-6, highlighting their potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of fungal cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several sulfonamide- and triazole-containing derivatives. Below is a comparative analysis based on synthesis, spectral properties, and biological activity:

Structural Analogues

Compound Name Key Structural Differences Reference
N-(4-(N-(4-(1H-1,2,4-triazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide (4r) Triazole attached directly to phenyl ring (no propyl linker)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene-oxy-methyl group replaces sulfamoyl; 1,2,3-triazole instead of 1,2,4-triazole
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Chlorophenyl substituent; naphthalene-oxy-methyl group
3-取代硫基-5-(1-羟基苯基)-4H-1,2,4-三唑类化合物 (Compound 3) Hydroxyphenyl group replaces sulfamoyl; thione group at position 3

Spectral and Physicochemical Properties

  • IR Spectroscopy: Target Compound (inferred): Peaks at ~1670 cm⁻¹ (C=O), ~3300 cm⁻¹ (–NH), and ~1250 cm⁻¹ (C–O/C–N). Compound 6b: C=O at 1682 cm⁻¹, –NH at 3292 cm⁻¹, –NO₂ at 1504 cm⁻¹ . Compound 4r: Similar C=O and –NH peaks, with additional triazole ring vibrations .
  • NMR Spectroscopy :

    • Compound 6b: 1H NMR signals at δ 5.38 (–NCH₂CO–), δ 8.36 (triazole-H), δ 10.79 (–NH) .
    • Compound 4r: Aromatic protons at δ 7.2–8.4 ppm, acetamide –CH₃ at ~δ 2.1 .

Biological Activity

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a detailed overview of its biological activity based on existing literature, including synthesis methods, mechanisms of action, and case studies that demonstrate its efficacy.

Chemical Structure

The compound features a complex molecular structure that includes a triazole moiety known for its pharmacological significance. The general formula can be represented as follows:

C15H19N5O3S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), critical in ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death .

Antifungal Activity

Recent studies have highlighted the antifungal potential of similar triazole derivatives. For instance, compounds with triazole rings have shown significant activity against various fungal strains, including Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.5 to 8 μg/mL, indicating potent antifungal properties .

Case Study: Efficacy Against Candida albicans

A study evaluated the antifungal efficacy of a related triazole compound against Candida albicans. The compound exhibited an MIC of 2 μg/mL, demonstrating effective inhibition of fungal growth. The mechanism involved disruption of ergosterol synthesis, leading to increased membrane permeability and cell lysis .

Antibacterial Activity

In addition to antifungal properties, this compound has been investigated for its antibacterial effects. Similar compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Bacterial Strain
This compound4Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Escherichia coli

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazole ring via cyclization reactions and subsequent sulfonamide coupling to yield the final product.

Q & A

Q. What are the standard synthetic routes for N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide, and how are intermediates characterized?

The compound is synthesized via copper-catalyzed 1,3-dipolar cycloaddition or sulfonamide coupling. A representative method involves:

  • Reacting azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., prop-2-yn-1-yloxy derivatives) in a tert-butanol/water (3:1) system with Cu(OAc)₂ (10 mol%) at RT for 6–8 hours .
  • Key intermediates are purified via ethyl acetate extraction, brine washing, and recrystallization (ethanol). Characterization includes:
    • IR spectroscopy : Peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) .
    • NMR : Distinct signals for –NCH₂CO– (δ 5.38–5.48 ppm in ¹H NMR) and triazole protons (δ 8.36–8.40 ppm) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • HRMS : Used to verify molecular mass (e.g., [M+H]+ calculated: 358.0968, found: 358.097) .
  • ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.20–8.61 ppm) and sulfamoyl groups (δ 52.0–61.9 ppm in ¹³C NMR) .
  • TLC : Monitors reaction progress using hexane:ethyl acetate (8:2) .

Advanced Research Questions

Q. How can researchers optimize copper-catalyzed synthesis to improve yield and purity?

  • Catalyst loading : Reducing Cu(OAc)₂ from 10 mol% to 5 mol% may minimize side reactions while maintaining efficiency .
  • Solvent systems : Switching to green solvents (e.g., ethanol/water) can enhance sustainability without compromising yield (e.g., 83% reported in acetone-based systems) .
  • Workup : Column chromatography (ethyl acetate) resolves impurities in sulfonamide derivatives .

Q. How should spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

  • Variable substituent effects : Nitro groups on phenyl rings cause downfield shifts (e.g., –NO₂ asymmetric stretch at 1504 cm⁻¹ in IR) . Use deuterated solvents (DMSO-d₆ vs. acetone-d₆) to standardize NMR conditions .
  • Cross-validate with HRMS : Discrepancies in molecular ion peaks may indicate incomplete purification or isotopic impurities .

Q. What computational methods predict the biological activity of this compound?

  • PASS algorithm : Predicts antimicrobial or kinase inhibition potential based on structural analogs (e.g., triazole-linked acetamides) .
  • Molecular docking : Evaluates binding affinity to targets like RORγt (e.g., synthetic ligands with hexafluoropropanol groups show autoimmunity suppression) .

Data Contradiction and Experimental Design

Q. How to address conflicting yields in similar synthetic protocols?

  • Case study : A reaction with pyridine/zeolite catalysts at 150°C yields 75–89% , while copper-catalyzed methods yield 83% . Variables to test:
    • Catalyst type (Cu vs. zeolite).
    • Temperature (RT vs. 150°C).
    • Solvent polarity (tert-butanol vs. pyridine).

Q. What strategies mitigate byproduct formation in 1,3-dipolar cycloaddition?

  • Stoichiometry control : Equimolar azide/alkyne ratios reduce unreacted intermediates .
  • Microwave-assisted synthesis : Accelerates reaction time, minimizing decomposition .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ShiftsReference
IR (C=O)1671–1682 cm⁻¹
¹H NMR (triazole)δ 8.36–8.40 ppm (s, 1H)
HRMS[M+H]+: 358.097 (C₁₆H₁₆N₃O₃S)

Q. Table 2. Synthetic Optimization Parameters

ParameterStandard ProtocolAdvanced Modification
CatalystCu(OAc)₂ (10 mol%)Zeolite (Y-H) + pyridine
Solventtert-BuOH/H₂OEthanol/water
Yield Range75–89%83–90%
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.